molecular formula C3H5NaO4S B6601740 sodium 2-methoxy-2-oxoethane-1-sulfinate CAS No. 1866983-18-7

sodium 2-methoxy-2-oxoethane-1-sulfinate

Cat. No. B6601740
CAS RN: 1866983-18-7
M. Wt: 160.13 g/mol
InChI Key: ZTRGOCGYEKQZEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-methoxy-2-oxoethane-1-sulfinate (C2H4NaO4S), also known as methanesulfinate, is an organic compound belonging to the family of sulfinates. It is an important intermediate in a variety of chemical syntheses, and is used in a wide range of scientific and industrial applications. It is a colorless, odorless, and water-soluble compound, with a molecular weight of 128.1 g/mol.

Mechanism of Action

Methanesulfinate is an important intermediate in a variety of chemical syntheses, and its mechanism of action is based on its ability to act as a nucleophile. In the presence of a strong acid, such as sulfuric acid, it can react with an electrophile, such as an alkyl halide, to form a new covalent bond. This reaction is known as an SN2 reaction, and is the basis for a variety of organic syntheses.
Biochemical and Physiological Effects
Methanesulfinate has been shown to have a number of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. In addition, it has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

Methanesulfinate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability, making it an attractive reagent for a variety of chemical syntheses. Additionally, it is a water-soluble compound, making it easy to work with in aqueous solutions. However, its low solubility in organic solvents can be problematic in certain experiments, and it can be toxic if handled improperly.

Future Directions

There are a number of potential future directions for the use of sodium 2-methoxy-2-oxoethane-1-sulfinatenate in scientific research. One potential application is as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and heterocyclic compounds. Additionally, it could be used as a catalyst in the synthesis of polymers, such as polyurethane and polyethylene. Furthermore, its potential as an inhibitor of the enzyme COX-2 could be explored further, as this could lead to the development of new drugs to treat a variety of diseases. Finally, its potential as an anti-inflammatory, anti-fungal, and anti-bacterial agent could be further investigated, as this could lead to the development of new treatments for a variety of conditions.

Synthesis Methods

Methanesulfinate can be synthesized through a variety of methods, including the direct reaction of methanol with sulfur dioxide in the presence of a base, such as sodium hydroxide. It can also be synthesized through the reaction of sodium ethoxide with sulfur dioxide, or through the reaction of sodium sulfite with methyl chloride.

Scientific Research Applications

Methanesulfinate has been used in a variety of scientific research applications, including its use as a reagent for the synthesis of a variety of organic compounds. It has been used in the synthesis of a variety of heterocyclic compounds, such as indoles and furans, as well as in the synthesis of amines, alcohols, and other organic compounds. It has also been used as a catalyst in the synthesis of polymers, such as polyurethane and polyethylene.

properties

IUPAC Name

sodium;2-methoxy-2-oxoethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S.Na/c1-7-3(4)2-8(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRGOCGYEKQZEE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-methoxy-2-oxoethane-1-sulfinate

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